molecular formula C26H25N3O3S B3436180 N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide

N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide

Cat. No. B3436180
M. Wt: 459.6 g/mol
InChI Key: ZKMGSAJKBRRDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide, also known as QNZ, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment. QNZ has been found to have a unique mechanism of action that targets a specific protein, making it a promising candidate for further research and development.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide targets a specific protein, NF-κB, which is involved in the regulation of cell growth and survival. By inhibiting NF-κB, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death. This unique mechanism of action makes N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide also inhibits the expression of several genes involved in cancer cell growth and survival. In addition, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening. N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide also has a unique mechanism of action that targets a specific protein, making it a promising candidate for the development of new cancer treatments. However, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide. One direction is to further optimize the synthesis of N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide to improve its yield and purity. Another direction is to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide in combination with other cancer treatments, such as immunotherapy. Additionally, further research is needed to determine the safety and efficacy of N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide in clinical trials. Overall, N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide has the potential to be a valuable tool in the development of new cancer treatments.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-26(2,3)18-10-8-17(9-11-18)24-16-22(21-6-4-5-7-23(21)29-24)25(30)28-19-12-14-20(15-13-19)33(27,31)32/h4-16H,1-3H3,(H,28,30)(H2,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMGSAJKBRRDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylphenyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.